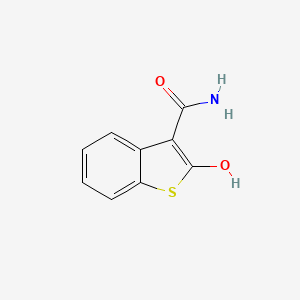

2-hydroxy-1-benzothiophene-3-carboxamide

概要

説明

2-hydroxy-1-benzothiophene-3-carboxamide is a heterocyclic compound that contains both sulfur and oxygen atoms within its structure. This compound is part of the thiophene family, which is known for its diverse applications in medicinal chemistry and material science. The presence of the hydroxy and carboxamide groups in its structure makes it a versatile molecule with potential biological and chemical applications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-1-benzothiophene-3-carboxamide can be achieved through various methods. One common approach involves the cyclization of ortho-alkynylphenyl sulfides in the presence of isocyanates, catalyzed by rhodium. This method proceeds under mild conditions, typically at room temperature to 50°C .

Industrial Production Methods

Industrial production of thiophene derivatives, including this compound, often involves large-scale condensation reactions. These reactions are optimized for high yield and purity, utilizing efficient catalysts and controlled reaction conditions to ensure consistency and scalability .

化学反応の分析

Types of Reactions

2-hydroxy-1-benzothiophene-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce alkyl, aryl, or other functional groups into the thiophene ring .

科学的研究の応用

Medicinal Applications

Antimicrobial and Anticancer Properties

Research indicates that 2-hydroxy-1-benzothiophene-3-carboxamide exhibits significant antimicrobial and anticancer activities. The compound has been studied for its potential to inhibit the growth of various cancer cells by targeting specific enzymes involved in cell signaling pathways, such as receptor tyrosine kinases .

Mechanism of Action

The compound interacts with molecular targets that play crucial roles in cancer proliferation. For instance, it may inhibit kinases associated with the epidermal growth factor receptor (EGFR), which is often overexpressed in many cancers, including breast and lung cancer . This inhibition could lead to reduced tumor growth and improved therapeutic outcomes.

Neuroprotective Effects

Recent studies have also explored the role of this compound in modulating amyloid beta aggregation, which is relevant to Alzheimer's disease. Its ability to influence amyloid formation suggests potential as a therapeutic agent for neurodegenerative disorders.

Chemical Synthesis

Building Block for Complex Molecules

In synthetic organic chemistry, this compound serves as a versatile building block for the synthesis of more complex chemical entities. Its structure allows for various functional group modifications, facilitating the development of new compounds with desired properties .

Industrial Applications

Organic Semiconductors

The compound is utilized in the development of organic semiconductors due to its unique electronic properties. It has been incorporated into materials designed for electronic applications, such as organic light-emitting diodes (OLEDs) and photovoltaic cells .

Summary of Research Findings

The following table summarizes key research findings regarding the applications of this compound:

Case Studies

Case Study 1: Anticancer Activity

A study demonstrated that derivatives of this compound showed potent inhibition of cancer cell lines through the modulation of kinase activity. The results indicated a significant reduction in cell viability at specific concentrations, highlighting the compound's therapeutic potential against various cancers .

Case Study 2: Neuroprotective Effects

In vitro assays revealed that this compound could effectively reduce amyloid beta aggregation, suggesting a protective effect against neurodegenerative diseases like Alzheimer's. The study emphasized the need for further research to explore its mechanisms and efficacy in vivo.

作用機序

The mechanism of action of 2-hydroxy-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in the context of Alzheimer’s disease, the compound modulates amyloid beta aggregation by interacting with the peptide’s aggregation sites. This interaction can either inhibit or accelerate the formation of amyloid fibrils, depending on the specific substituents on the thiophene ring . Molecular docking studies suggest that the orientation of the bicyclic aromatic rings plays a crucial role in this modulation .

類似化合物との比較

2-hydroxy-1-benzothiophene-3-carboxamide can be compared with other similar compounds, such as:

Benzofuran-2-carboxamide: Similar in structure but contains an oxygen atom instead of sulfur.

Benzo[b]thiophene-2-carboxamide: Lacks the hydroxy group, which affects its solubility and reactivity.

Thiophene-2-carboxamide: A simpler structure with fewer functional groups, leading to different chemical and biological properties.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

特性

分子式 |

C9H7NO2S |

|---|---|

分子量 |

193.22 g/mol |

IUPAC名 |

2-hydroxy-1-benzothiophene-3-carboxamide |

InChI |

InChI=1S/C9H7NO2S/c10-8(11)7-5-3-1-2-4-6(5)13-9(7)12/h1-4,12H,(H2,10,11) |

InChIキー |

QTKIRSNLUKHPEK-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C2C(=C1)C(=C(S2)O)C(=O)N |

製品の起源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。